4-(Chlorocarbonyl)phenyl sulfone
Description
General Overview of Acyl Halides in Organic Synthesis
Acyl halides, also known as acid halides, are a class of organic compounds derived from oxoacids by the replacement of a hydroxyl group with a halide. wikipedia.org In organic chemistry, this term most often refers to derivatives of carboxylic acids, characterized by the functional group -C(=O)X, where X is a halogen. wikipedia.orgfiveable.me Acyl chlorides are the most frequently utilized among the acyl halides. wikipedia.org Their significance in organic synthesis stems from their high reactivity, which allows them to serve as versatile intermediates for the preparation of a wide array of other organic compounds. wikipedia.orgteachy.app
The reactivity of acyl halides is primarily attributed to the electrophilic nature of the carbonyl carbon. fiveable.meyoutube.com The presence of both a highly electronegative oxygen atom and a halogen atom bonded to the carbonyl carbon creates a significant partial positive charge on this carbon, making it highly susceptible to attack by nucleophiles. youtube.com This electrophilicity is further enhanced by the electron-withdrawing nature of the halogen atom. fiveable.me
The general mechanism for reactions involving acyl halides is nucleophilic acyl substitution. fiveable.me This process typically involves two key steps: the addition of a nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the halide ion as a leaving group to regenerate the carbonyl double bond. libretexts.org The high reactivity of acyl chlorides, in particular, makes them more reactive than other carboxylic acid derivatives. teachy.appqorganica.es They readily react with a variety of nucleophiles, including water to form carboxylic acids, alcohols to produce esters, and amines to yield amides. wikipedia.orgfiveable.me
In the context of organic synthesis, acyl halides are considered valuable synthons for the introduction of an acyl group (R-C=O). britannica.comtestbook.com A synthon is an idealized fragment, usually an ion, that assists in the formation of a target molecule. The high reactivity of acyl halides allows for the efficient construction of various carbonyl-containing compounds that might be difficult to synthesize directly from the corresponding carboxylic acids. teachy.app
For instance, the Friedel-Crafts acylation reaction, a cornerstone of aromatic chemistry, often employs acyl halides to introduce an acyl group onto an aromatic ring, forming aryl ketones. qorganica.es Furthermore, acyl chlorides can be reduced to aldehydes using milder reducing agents like lithium tri-tert-butoxyaluminum hydride, a reaction that is difficult to control with more potent reducing agents which would typically reduce the acyl chloride all the way to a primary alcohol. orgoreview.com They can also react with organometallic reagents, such as Grignard reagents, to form tertiary alcohols, or with lithium dialkylcuprates to produce ketones. libretexts.orgorgoreview.com This wide range of transformations underscores the strategic importance of acyl halides as synthons in the synthesis of a diverse array of carbonyl derivatives.
Comprehensive Examination of Aromatic Sulfone Chemistry
Aromatic sulfones are a class of organosulfur compounds characterized by a sulfonyl group (-SO₂-) connected to two aryl groups. wikipedia.org These compounds are of significant interest in organic chemistry due to their unique structural features, electronic properties, and their utility as versatile building blocks in synthesis. nih.gov They are found in various pharmaceuticals, agrochemicals, and functional materials. nih.govgoogle.com
The sulfonyl group is a powerful electron-withdrawing group. researchgate.net This property arises from the high oxidation state of the sulfur atom and the presence of two electronegative oxygen atoms. The sulfur atom in a sulfonyl group is hexavalent and is double-bonded to each of the two oxygen atoms and single-bonded to two carbon atoms. wikipedia.org
The strong electron-withdrawing nature of the sulfonyl group significantly influences the electronic environment of the aromatic rings to which it is attached. It deactivates the aromatic ring towards electrophilic aromatic substitution reactions by withdrawing electron density from the ring system. masterorganicchemistry.com This deactivating effect is primarily inductive, though there is some debate about the role of d-orbital resonance. acs.orgresearchgate.net The sulfonyl group's ability to stabilize adjacent carbanions through pπ-dπ overlap is also a key feature of its chemistry. researchgate.net This stabilization makes the protons on the carbon atoms alpha to the sulfonyl group acidic.
Aryl sulfones serve as important intermediates and functional groups in a variety of organic transformations. nih.gov Their synthesis can be achieved through several methods, including the oxidation of sulfides and sulfoxides, the reaction of sulfonyl chlorides with arenes, and various cross-coupling reactions. nih.govorganic-chemistry.orgbritannica.comorganic-chemistry.org
The sulfonyl group can act as a leaving group in certain nucleophilic substitution reactions. researchgate.net Furthermore, the Julia olefination and the Ramberg–Bäcklund reaction are classic examples of transformations where sulfones are used to form alkenes through the elimination of sulfur dioxide. wikipedia.org The electron-withdrawing nature of the sulfonyl group also makes vinyl sulfones effective Michael acceptors in conjugate addition reactions. wikipedia.org Moreover, the development of desulfonylation reactions has expanded the utility of sulfones, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net The versatility of aryl sulfones has led to their description as "chemical chameleons" due to their ability to participate in a wide range of chemical processes. nih.gov
Conceptual Framework for Research on Bifunctional Organic Compounds
Research into bifunctional compounds often focuses on several key aspects:
Synthesis: Developing efficient methods for the preparation of molecules containing specific combinations of functional groups. oxfordsciencetrove.com This often involves retrosynthetic analysis to identify suitable starting materials and reaction pathways. oxfordsciencetrove.com
Reactivity and Selectivity: Investigating how the two functional groups influence each other's reactivity. One group might activate or deactivate the other, or they might participate in cooperative catalysis. nih.gov Understanding these interactions is key to controlling the selectivity of reactions.
Intramolecular Transformations: Exploring the possibility of reactions where both functional groups participate, leading to the formation of cyclic structures. iomcworld.com
Applications: Utilizing the unique properties of bifunctional compounds in areas such as catalysis, materials science, and medicinal chemistry. acs.orgresearchgate.net For example, bifunctional catalysts can bring about new reactivity and selectivity in chemical reactions. nih.gov
The study of 4-(Chlorocarbonyl)phenyl sulfone fits squarely within this framework. The presence of both a highly reactive acyl chloride and a strongly electron-withdrawing sulfone group on the same aromatic backbone presents opportunities for a range of selective transformations and the synthesis of complex molecular architectures.
Synergistic Reactivity and Orthogonal Functionalization Strategies
The dual functionality of 4-(chlorosulfonyl)benzoyl chloride opens avenues for sophisticated synthetic strategies, centering on the principles of synergistic reactivity and orthogonal functionalization.
The key to harnessing this molecule's synthetic potential lies in the differential reactivity of its two functional groups. Acyl chlorides are generally more electrophilic and thus more reactive towards nucleophiles than sulfonyl chlorides. This difference allows for selective reactions. For instance, a mild nucleophile under controlled conditions can react preferentially with the chlorocarbonyl group to form an amide or an ester, while leaving the chlorosulfonyl group intact.
Orthogonal Functionalization is a synthetic strategy that involves the modification of one functional group in a molecule without affecting another, distinct functional group. wikipedia.org The differential reactivity of the acyl chloride and sulfonyl chloride in 4-(chlorosulfonyl)benzoyl chloride makes it an ideal candidate for such strategies. This allows for a stepwise and controlled construction of complex molecules.
A typical orthogonal strategy would involve two sequential steps:
First, a selective reaction at the more reactive chlorocarbonyl site. By using a nucleophile like an amine or an alcohol at moderate temperatures, one can selectively form an amide or an ester. The less reactive sulfonyl chloride group does not participate in this initial reaction.
Second, a subsequent reaction at the remaining chlorosulfonyl site. The product from the first step, which now contains a newly formed amide or ester and the original sulfonyl chloride, can be subjected to a second, different nucleophile. This reaction, often requiring more forcing conditions (e.g., higher temperature or a catalyst), will target the sulfonyl chloride group to yield a sulfonamide or a sulfonate ester.
This step-by-step approach enables the precise and independent introduction of two different functionalities onto the aromatic scaffold, starting from a single bifunctional precursor. Such control is highly valuable in the synthesis of advanced materials and in medicinal chemistry for creating targeted therapeutic agents. magtech.com.cnrsc.org
Data Tables
Table 1: Properties of 4-(Chlorosulfonyl)benzoyl chloride
| Property | Value |
|---|---|
| CAS Number | 7516-60-1 echemi.com |
| Molecular Formula | C₇H₄Cl₂O₃S echemi.com |
| Molecular Weight | 239.08 g/mol echemi.com |
| Melting Point | 53-57 °C echemi.com |
| Boiling Point | 335.1 °C at 760 mmHg echemi.com |
| Density | 1.567 g/cm³ echemi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-carbonochloridoylphenyl)sulfonylbenzoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2O4S/c15-13(17)9-1-5-11(6-2-9)21(19,20)12-7-3-10(4-8-12)14(16)18/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJYZTIHYXBBSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)S(=O)(=O)C2=CC=C(C=C2)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634261 | |
| Record name | 4,4'-Sulfonyldibenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4462-61-7 | |
| Record name | 4,4′-Sulfonylbis[benzoyl chloride] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4462-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Sulfonyldibenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Chlorocarbonyl Phenyl Sulfone
Targeted Synthesis of the Chlorocarbonyl Moiety on Aromatic Sulfones
A primary strategy for synthesizing 4-(chlorocarbonyl)phenyl sulfone involves the introduction of the reactive chlorocarbonyl group onto an already formed aromatic sulfone core. This can be achieved through direct chlorocarbonylation or, more commonly, through the conversion of a carboxylic acid precursor.
Direct Chlorocarbonylation of Phenyl Sulfone Precursors
Direct chlorocarbonylation involves the introduction of a chlorocarbonyl group (–COCl) onto a phenyl sulfone molecule in a single step. This can be a challenging transformation due to the deactivating nature of the sulfone group, which makes the aromatic ring less susceptible to electrophilic substitution. While specific high-yield procedures for the direct chlorocarbonylation of unsubstituted diphenyl sulfone to this compound are not extensively detailed in readily available literature, related reactions provide insight. For instance, the Friedel-Crafts reaction between 4,4'-dichlorobenzenesulfochloride and chlorobenzene (B131634), catalyzed by iron(III) chloride, is a known method for producing dichlorodiphenyl sulfones. google.com This suggests that under specific conditions, direct acylation reactions on phenyl sulfone systems are feasible.
Conversion of Carboxylic Acid Precursors via Chlorinating Agents (e.g., Thionyl Chloride, Oxalyl Chloride, Phosphorus Halides)
A more prevalent and reliable method for preparing this compound is the conversion of its corresponding carboxylic acid, 4-(carboxy)phenyl sulfone. This two-step approach first involves the synthesis of the carboxylic acid, followed by its conversion to the acyl chloride. The transformation of the carboxylic acid to the acyl chloride is a standard organic reaction, often employing chlorinating agents like thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus halides (e.g., PCl₅, PCl₃).
The reaction with thionyl chloride is a widely used method. It proceeds by converting the carboxylic acid into a highly reactive chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride. The use of dimethylformamide can catalyze the conversion of 4-chlorobenzenesulfonic acid to the sulfochloride using thionyl chloride. google.com
| Chlorinating Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) ** | Often used neat or in an inert solvent (e.g., toluene, dichloromethane) with gentle heating. Catalytic amounts of DMF are sometimes added. | Reagents are readily available and inexpensive. Gaseous byproducts (SO₂ and HCl) are easily removed. | Can lead to side reactions if not controlled properly. The byproducts are corrosive. |
| Oxalyl Chloride ((COCl)₂) ** | Performed in an inert solvent (e.g., dichloromethane, benzene) at or below room temperature. | Milder reaction conditions compared to thionyl chloride. Byproducts (CO, CO₂, HCl) are all gaseous. | More expensive than thionyl chloride. |
| Phosphorus Pentachloride (PCl₅) | Typically carried out by heating the reactants together, often without a solvent. | Effective for a wide range of carboxylic acids. | Solid byproduct (POCl₃) can complicate purification. |
| Phosphorus Trichloride (PCl₃) | Requires heating with the carboxylic acid. | Stoichiometry requires 3 equivalents of the carboxylic acid per equivalent of PCl₃. Byproduct (phosphorous acid) is a solid. |
Construction of the Phenyl Sulfone Framework in the Presence of Acyl Chlorides
An alternative synthetic approach involves constructing the phenyl sulfone backbone while the acyl chloride or a precursor is already present on one of the aromatic rings. This can be achieved through oxidation of sulfur-containing precursors or through sulfonylation reactions.
Oxidative Routes from Sulfides or Sulfoxides
The oxidation of sulfides to sulfones is a fundamental transformation in organosulfur chemistry. organic-chemistry.orgresearchgate.net This method can be applied to synthesize this compound by starting with a sulfide (B99878) precursor, such as 4-(chlorocarbonyl)phenyl phenyl sulfide. A variety of oxidizing agents can be employed for this conversion, with common choices including hydrogen peroxide, potassium permanganate, and meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org The reaction typically proceeds in two stages: the oxidation of the sulfide to a sulfoxide (B87167), followed by further oxidation to the sulfone. acs.org Careful control of reaction conditions is necessary to ensure complete oxidation to the sulfone without unwanted side reactions. For instance, the oxidation of sulfides with 30% hydrogen peroxide can be catalyzed by niobium carbide to efficiently produce sulfones. organic-chemistry.org
Sulfonylation Reactions for Aromatic Ring Functionalization
Sulfonylation reactions, particularly the Friedel-Crafts sulfonylation, are a direct method for forming the C–SO₂–C bond of the sulfone. In the context of synthesizing this compound, this could involve the reaction of benzenesulfonyl chloride with a substituted benzene (B151609) ring that already contains the chlorocarbonyl group or a precursor. However, the strong electron-withdrawing nature of the chlorocarbonyl group would deactivate the aromatic ring towards electrophilic attack, making this a challenging approach.
A more common strategy involves the reaction of an aryl sulfonyl chloride with an arene. For example, the reaction of 4-chlorobenzenesulfonyl chloride with chlorobenzene can produce 4,4'-dichlorodiphenyl sulfone. google.comgoogle.com While this specific reaction doesn't yield the target molecule, it illustrates the principle of forming the sulfone linkage via sulfonylation. The synthesis of dapsone (B1669823) (4,4'-diaminodiphenylsulfone) can start from 4-acetamidobenzenesulfonic acid, which is reacted with 4-chloronitrobenzene. chemicalbook.com This highlights the utility of sulfonylation reactions in building complex diphenyl sulfone structures.
Convergent and Divergent Synthetic Strategies
The synthesis of this compound and its derivatives can be approached using both convergent and divergent strategies.
A convergent synthesis would involve preparing the two aryl components separately and then coupling them in a late-stage reaction to form the final sulfone. For example, one could synthesize a phenyl Grignard reagent and react it with 4-(chlorocarbonyl)benzenesulfonyl chloride. This approach can be efficient as it allows for the independent synthesis and purification of key fragments before the final coupling step.
A divergent synthesis , on the other hand, would start from a common intermediate, such as diphenyl sulfone, and then introduce the desired functional groups. For instance, diphenyl sulfone could be carboxylated to form 4-(carboxy)phenyl sulfone, which is then converted to the target acyl chloride. nih.gov This strategy is advantageous when preparing a library of related compounds, as multiple derivatives can be accessed from a single precursor. Recent research has explored the regiodivergent synthesis of sulfone-tethered lactam-lactones, showcasing advanced strategies for controlling the formation of complex sulfone-containing molecules. nih.gov
| Strategy | Description | Example |
| Convergent | Two or more fragments are synthesized independently and then joined together in the final steps of the synthesis. | Reaction of a phenyl Grignard reagent with 4-(chlorocarbonyl)benzenesulfonyl chloride. |
| Divergent | A common precursor is modified in different ways to produce a variety of related compounds. | Carboxylation of diphenyl sulfone followed by chlorination to yield this compound. |
Sequential Functionalization and Protecting Group Chemistry
Sequential functionalization refers to the stepwise introduction or modification of functional groups on a molecular scaffold. This approach is fundamental for constructing multifunctional molecules where direct functionalization is not feasible due to competing reactive sites. A particularly refined strategy within this paradigm is the use of protecting or blocking groups, which temporarily mask a reactive position on a molecule, thereby directing subsequent chemical transformations to other sites.
A classic and powerful example of this concept in aromatic chemistry is the use of the sulfonic acid (–SO₃H) group as a reversible blocking group. masterorganicchemistry.compearson.comlibretexts.org This strategy is invaluable for synthesizing specific isomers of substituted aromatic compounds that are otherwise difficult to obtain. Typically, in electrophilic aromatic substitution reactions, activating groups direct incoming electrophiles to both the ortho and para positions, with the para product often predominating due to reduced steric hindrance. masterorganicchemistry.comyoutube.com The sulfonyl blocking group strategy elegantly overcomes this by selectively and temporarily occupying the para position.
The general sequence for this strategy is as follows:
Blocking Step: The most reactive position of the aromatic ring (typically para) is sulfonated using fuming sulfuric acid (H₂SO₄ + SO₃). This installs the bulky sulfonic acid group, effectively blocking the site from further reactions. masterorganicchemistry.comyoutube.com
Directed Functionalization: A second electrophilic substitution (e.g., nitration, halogenation) is performed. With the para position occupied, the reaction is forced to occur at the ortho position(s). masterorganicchemistry.comyoutube.com
Deprotection (Deblocking): The sulfonic acid group is removed by treating the molecule with hot, dilute aqueous acid. This step is a reversible reaction, regenerating the C-H bond and leaving the desired ortho-substituted product. libretexts.org
This methodology allows for the rational synthesis of pure ortho-substituted aromatic compounds, a significant challenge in traditional synthesis.
| Step | Transformation | Typical Reagents | Purpose | Reference |
|---|---|---|---|---|
| 1 | Sulfonation (Blocking) | Fuming H₂SO₄ (H₂SO₄ + SO₃) | Installs a reversible –SO₃H group at the sterically accessible and electronically favored para position. | masterorganicchemistry.com |
| 2 | Directed Electrophilic Substitution | e.g., Br₂, FeBr₃ for bromination; HNO₃, H₂SO₄ for nitration | Functionalizes the ortho position, as the para position is occupied by the blocking group. | youtube.com |
| 3 | Desulfonation (Deblocking) | Dilute H₂SO₄, heat | Removes the –SO₃H group to yield the pure ortho-substituted product. | masterorganicchemistry.comlibretexts.org |
Multicomponent Reactions Incorporating Chlorocarbonyl- and Sulfone-Containing Units
Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all starting materials. nih.govnih.gov These reactions are highly valued in modern chemistry for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors. While a specific MCR for the direct synthesis of this compound is not prevalent, MCRs are a state-of-the-art method for assembling the core diaryl sulfone scaffold.
A prominent example is the palladium-catalyzed three-component sulfone synthesis. nih.govnih.gov This methodology enables the convergent synthesis of a diverse range of aryl, heteroaryl, and alkenyl sulfones by combining three fundamental building blocks in one pot. A significant innovation in this area is the use of a stable, solid sulfur dioxide surrogate, which circumvents the challenges of handling gaseous and hazardous SO₂.
The key components of this reaction are:
An Organometallic Reagent: Typically an aryllithium or Grignard reagent, which serves as one of the aryl units.
An Organic (Pseudo)halide: An aryl, heteroaryl, or alkenyl iodide, bromide, or triflate, which provides the second aryl unit.
A Sulfur Dioxide (SO₂) Source: The bench-stable, solid complex DABSO (a complex of 1,4-diazabicyclo[2.2.2]octane and SO₂) is a widely used SO₂ surrogate. nih.gov
The process involves the initial formation of a lithium sulfinate salt from the reaction between the aryllithium and DABSO. This intermediate then couples with the organic halide under palladium catalysis to form the diaryl sulfone. nih.govresearchgate.net This approach allows for modular assembly of the sulfone product, where the final structure can be easily varied by changing the starting components.
| Organolithium Component (Ar¹Li) | Aryl Halide Component (Ar²X) | Catalyst/Ligand | Resulting Diaryl Sulfone (Ar¹-SO₂-Ar²) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Phenyllithium | 4-Iodotoluene | [Pd₂(dba)₃] / Xantphos | Phenyl p-tolyl sulfone | 76 | researchgate.net |
| Phenyllithium | 4-Bromoanisole | [Pd₂(dba)₃] / Xantphos | 4-Methoxyphenyl phenyl sulfone | 80 | researchgate.net |
| 4-Methoxyphenyllithium | 4-Iodotoluene | [Pd₂(dba)₃] / Xantphos | 4-Methoxyphenyl p-tolyl sulfone | 90 | researchgate.net |
| Phenyllithium | 3-Bromopyridine | [Pd₂(dba)₃] / Xantphos | Phenyl 3-pyridyl sulfone | 80 | researchgate.net |
| 2-Thienyllithium | 4-Iodotoluene | [Pd₂(dba)₃] / Xantphos | 2-Thienyl p-tolyl sulfone | 88 | researchgate.net |
Elucidating the Reactivity and Reaction Mechanisms of 4 Chlorocarbonyl Phenyl Sulfone
Nucleophilic Acyl Substitution Reactions at the Chlorocarbonyl Center
The chlorocarbonyl group of 4-(chlorocarbonyl)phenyl sulfone is a highly reactive acyl chloride. This reactivity stems from the strong electron-withdrawing nature of both the chlorine atom and the phenyl sulfone group, which renders the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. libretexts.org The primary reaction pathway for this functional group is nucleophilic acyl substitution, which proceeds through a characteristic addition-elimination mechanism. chemistrysteps.commasterorganicchemistry.comkhanacademy.org In this two-step process, the nucleophile first adds to the carbonyl carbon, forming a transient tetrahedral intermediate. Subsequently, the carbonyl group is reformed through the elimination of the chloride ion, which is an excellent leaving group. khanacademy.orglibretexts.org
The reaction of this compound with amines, a process known as aminolysis, readily yields the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the amine reactant and render it non-nucleophilic. libretexts.org A wide variety of primary and secondary amines can be used, leading to the formation of secondary and tertiary amides, respectively. libretexts.org
The synthesis of biologically relevant molecules often utilizes this amide bond formation. For instance, the reaction of this compound with various amines is a key step in creating compounds with potential therapeutic applications. The resulting sulfonamide-containing amides are scaffolds found in numerous pharmacologically active agents. The formation of these amides is a robust and high-yielding process. nih.gov
Table 1: Examples of Amide Formation from this compound
| Amine Reactant | Product |
| Ammonia | 4-(Phenylsulfonyl)benzamide |
| Aniline | N-Phenyl-4-(phenylsulfonyl)benzamide |
| Diethylamine | N,N-Diethyl-4-(phenylsulfonyl)benzamide |
| Piperidine | (4-(Phenylsulfonyl)phenyl)(piperidin-1-yl)methanone |
This table presents hypothetical products based on general aminolysis reactions.
Similarly, this compound reacts with alcohols in a process called alcoholysis to form esters. The reaction, often referred to as esterification, typically requires a base, such as pyridine (B92270), to scavenge the HCl produced. researchgate.net This prevents the protonation of the alcohol and facilitates the reaction. The use of various alcohols allows for the synthesis of a diverse range of phenyl sulfone-containing esters.
These esterification reactions are valuable in synthetic organic chemistry for introducing the 4-(phenylsulfonyl)benzoyl group into molecules. For example, the reaction with phenol (B47542) derivatives can yield aromatic esters with specific electronic and structural properties. researchgate.net
Table 2: Examples of Esterification of this compound
| Alcohol Reactant | Product |
| Methanol | Methyl 4-(phenylsulfonyl)benzoate |
| Ethanol | Ethyl 4-(phenylsulfonyl)benzoate |
| Phenol | Phenyl 4-(phenylsulfonyl)benzoate |
| Isopropanol | Isopropyl 4-(phenylsulfonyl)benzoate |
This table presents hypothetical products based on general alcoholysis reactions.
This compound can react with a carboxylate salt to form a mixed anhydride (B1165640). masterorganicchemistry.comlibretexts.org This reaction follows the same nucleophilic acyl substitution pathway, where the carboxylate anion acts as the nucleophile. The resulting mixed anhydride is itself a reactive acylating agent. Symmetrical anhydrides can also be formed, though the reaction with a carboxylate is a common method for producing mixed anhydrides. khanacademy.org
The formation of these anhydrides is significant as they serve as intermediates in the synthesis of other carboxylic acid derivatives. thieme-connect.de They can react with amines to form amides or with alcohols to form esters, often under milder conditions than the parent acyl chloride. libretexts.org
The hydrolysis of this compound, the reaction with water, is a rapid process that yields 4-(phenylsulfonyl)benzoic acid. The kinetics of this reaction are typically fast due to the high reactivity of the acyl chloride functionality. The presence of the electron-withdrawing phenyl sulfone group further enhances the rate of hydrolysis by increasing the electrophilicity of the carbonyl carbon.
The reaction is essentially irreversible under standard conditions due to the formation of the stable carboxylate and hydrochloric acid. The equilibrium lies far to the right, favoring the formation of the carboxylic acid.
The addition-elimination mechanism is the cornerstone of the reactivity of this compound at the chlorocarbonyl center. chemistrysteps.comkhanacademy.org This mechanism involves two discrete steps:
Addition of the nucleophile: The nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond of the carbonyl group and forming a tetrahedral intermediate. This intermediate contains a negatively charged oxygen atom (an alkoxide). libretexts.orgyoutube.com
Elimination of the leaving group: The lone pair of electrons on the oxygen atom reforms the pi bond of the carbonyl group, and in the process, the chloride ion is expelled as the leaving group. Chloride is an excellent leaving group because it is the conjugate base of a strong acid (HCl), making it very stable. khanacademy.org
This pathway is distinct from S_N1 and S_N2 reactions. chemistrysteps.com The presence of the strongly electron-withdrawing phenyl sulfone group stabilizes the transition state of the addition step, thereby increasing the reaction rate.
Reactivity of the Phenyl Sulfone Moiety
The phenyl sulfone moiety in this compound is generally considered to be chemically robust and less reactive than the chlorocarbonyl group under nucleophilic acyl substitution conditions. The sulfone group is a strong deactivating group in the context of electrophilic aromatic substitution, directing incoming electrophiles to the meta position relative to the sulfone. However, under specific conditions, the phenyl sulfone group can participate in reactions.
For instance, in the presence of strong bases, deprotonation at the carbon alpha to the sulfonyl group can occur, although this is more common in alkyl phenyl sulfones. nih.gov In the context of this compound, the primary reactivity will be dominated by the acyl chloride.
Research has shown that the sulfonyl group can act as a leaving group in certain nucleophilic aromatic substitution reactions, particularly when the aromatic ring is activated by other substituents or through coordination to a metal center. nih.govresearchgate.net However, for this compound, such reactions are less common and typically require harsh conditions. The main role of the phenyl sulfone group in the context of the reactivity of this compound is to act as a powerful electron-withdrawing group, thereby activating the chlorocarbonyl group towards nucleophilic attack. libretexts.org
Influence of the Sulfone Group on Aromatic Electrophilic Substitution
The sulfonyl group (-SO₂R) is a powerful deactivating group and a meta-director in electrophilic aromatic substitution (EAS) reactions. This is a consequence of its strong electron-withdrawing nature, which is exerted through both inductive and resonance effects. The sulfur atom in the sulfone group is in a high oxidation state and is bonded to two highly electronegative oxygen atoms, leading to a significant partial positive charge on the sulfur. This inductively withdraws electron density from the attached aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles.
Furthermore, the sulfonyl group can participate in resonance, delocalizing the pi electrons of the aromatic ring onto the oxygen atoms. This resonance stabilization is most effective for intermediates formed from meta attack, as the positive charge does not reside on the carbon atom directly attached to the electron-withdrawing sulfonyl group. In contrast, the intermediates for ortho and para attack are destabilized as one of the resonance structures places the positive charge adjacent to the already electron-deficient carbon bearing the sulfonyl group.
While specific examples of electrophilic aromatic substitution on this compound are not extensively documented in readily available literature, the directing effect of the sulfonyl group would be the dominant factor. Therefore, any electrophilic attack on the aromatic ring of this compound would be expected to occur at the positions meta to the sulfonyl group. However, the presence of the chlorocarbonyl group, which is also a deactivating and meta-directing group, would further decrease the reactivity of the aromatic ring towards electrophilic attack.
Reactions Involving Acidic Protons Adjacent to the Sulfonyl Group
The protons on the carbon atom alpha to a sulfonyl group exhibit enhanced acidity due to the strong electron-withdrawing nature of the sulfone. This allows for deprotonation by a strong base to form a carbanion, which is stabilized by the adjacent sulfonyl group through delocalization of the negative charge onto the oxygen atoms.
In the case of this compound, the aromatic protons are not directly adjacent to the sulfonyl group in the same way as an alkyl sulfone. However, in related molecules with alkyl groups attached to the sulfone, these acidic protons readily participate in reactions. For instance, the reaction of a sulfone with a Grignard reagent can act as an acid-base reaction where the Grignard reagent functions as a base to abstract an acidic alpha-proton, leading to the formation of a new Grignard reagent and an alkane. msu.edu This highlights the significant acidity of protons alpha to a sulfonyl group. While this compound itself does not have aliphatic protons alpha to the sulfone, this principle is crucial in understanding the reactivity of related sulfonyl-containing compounds. Research has shown that the acidity of alpha-hydrogens to sulfones is significant, with pKa values being considerably lower than those of corresponding alkanes, making them susceptible to deprotonation by strong bases like organolithium reagents or Grignard reagents. nih.govpressbooks.publibretexts.orgucalgary.calibretexts.org
Organometallic Reagent Interactions
The presence of a highly reactive acid chloride functionality in this compound makes it a prime target for nucleophilic attack by organometallic reagents. The nature of the organometallic reagent, however, can dictate the outcome of the reaction.
Differential Reactivity with Grignard Reagents and Organocuprates
Grignard reagents (RMgX) are highly reactive organometallic compounds that readily add to the carbonyl carbon of acid chlorides. This initial addition is followed by the elimination of the chloride ion, forming a ketone. However, the newly formed ketone is also susceptible to attack by another equivalent of the Grignard reagent, leading to the formation of a tertiary alcohol after acidic workup. This lack of selectivity can be a limitation when the desired product is the ketone.
In contrast, organocuprates (R₂CuLi), also known as Gilman reagents, exhibit a more controlled reactivity towards acid chlorides. masterorganicchemistry.com They are generally less reactive than Grignard reagents and will typically react with the acid chloride to form the corresponding ketone, without proceeding to the tertiary alcohol. masterorganicchemistry.com This differential reactivity is attributed to the "softer" nature of the organocuprate nucleophile. Therefore, the reaction of this compound with a Grignard reagent would likely yield a tertiary alcohol, while reaction with an organocuprate would selectively produce the corresponding ketone.
Table 1: Predicted Reactivity of this compound with Organometallic Reagents
| Organometallic Reagent | Predicted Major Product with this compound |
| Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol |
| Organocuprate (e.g., (CH₃)₂CuLi) | Ketone |
Palladium-Catalyzed Cross-Coupling Strategies with Arylboronic Acids
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. mdpi.com These reactions typically involve the coupling of an organoboronic acid with an organic halide or triflate in the presence of a palladium catalyst and a base.
In the context of this compound, there are two potential sites for cross-coupling: the C-Cl bond of the acyl chloride and the C-S bond of the sulfone. While the C-Cl bond of an aryl chloride is a common coupling partner in Suzuki reactions, the reactivity of the acyl chloride functionality under these conditions can be complex. Research has shown that Suzuki couplings between acid chlorides and boronic acids can lead to the formation of ketones. mdpi.com
More recently, aryl sulfones have been demonstrated to act as electrophilic partners in Suzuki-Miyaura cross-coupling reactions, displaying reactivity that is intermediate between aryl halides and nitroarenes. nih.govchemrxiv.orgresearchgate.netchemrxiv.org This allows for sequential cross-coupling strategies. For instance, a molecule containing both a chloro and a sulfone group can undergo selective coupling at the chloro position first, followed by coupling at the sulfone position under different conditions. chemrxiv.org Therefore, the palladium-catalyzed cross-coupling of this compound with an arylboronic acid could potentially lead to the formation of a biaryl ketone via coupling at the acyl chloride, or a biaryl sulfone via coupling at the C-S bond, depending on the reaction conditions and the catalyst system employed. The choice of ligand and base can significantly influence the selectivity of these reactions.
Radical and Pericyclic Reactions
Beyond ionic and organometallic pathways, the reactivity of this compound can also be explored through radical and pericyclic reactions, offering alternative routes for functionalization.
Exploration of Reaction Pathways and Selectivity
Radical Reactions:
Aryl sulfonyl chlorides can serve as precursors to sulfonyl radicals under various conditions, including photoredox catalysis. researchgate.netnih.gov The generation of an aryl sulfonyl radical from this compound would involve the homolytic cleavage of the S-Cl bond. Once formed, this sulfonyl radical can participate in a variety of transformations.
One common reaction of sulfonyl radicals is their addition to unsaturated systems such as alkenes and alkynes. This addition can initiate cascade reactions, leading to the formation of complex cyclic structures. For example, the radical addition of a sulfonyl chloride to a 1,6-enyne can trigger a tandem cyclization to produce benzo[b]fluorene derivatives. nih.gov The regioselectivity of these radical additions is influenced by the stability of the resulting radical intermediates.
Furthermore, aryl radicals can be generated from aryl sulfonyl chlorides through fragmentation, releasing sulfur dioxide. nih.gov This provides a pathway to C-C bond formation through subsequent radical coupling reactions. The selectivity of these radical reactions is often governed by the stability of the radical intermediates and the reaction conditions, such as the choice of initiator or photocatalyst.
Pericyclic Reactions:
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edulibretexts.orgyoutube.com Aryl sulfones can participate in various types of pericyclic reactions, including cycloadditions and sigmatropic rearrangements.
For instance, vinyl sulfones are known to act as dienophiles in Diels-Alder reactions, a type of [4+2] cycloaddition. msu.edu While this compound itself is not a diene or a dienophile in its ground state, it could potentially be modified to incorporate a diene or dienophile moiety, which would then undergo pericyclic reactions.
Sigmatropic rearrangements involve the migration of a sigma bond across a pi system. An example involving a sulfur-containing group is the nih.govdntb.gov.ua-sigmatropic rearrangement of allylic sulfoxides. msu.edu Although this is a reaction of a sulfoxide (B87167) rather than a sulfone, it illustrates the potential for pericyclic transformations in organosulfur chemistry. The exploration of pericyclic reactions involving this compound would likely require its conversion into a suitable precursor that contains the necessary conjugated pi system for such a transformation. The selectivity of these reactions is often dictated by the Woodward-Hoffmann rules, which predict the stereochemical outcome based on the symmetry of the molecular orbitals involved. msu.edulibretexts.orgyoutube.com
Strategic Applications of 4 Chlorocarbonyl Phenyl Sulfone in Advanced Organic Synthesis
Precursor in Polymer Chemistry and Materials Science
The dual reactivity of 4-(chlorocarbonyl)phenyl sulfone makes it an essential monomer for the synthesis of various high-performance polymers. The robust sulfone group imparts desirable properties such as thermal stability, chemical resistance, and improved mechanical strength to the resulting polymeric materials.
Non-ionic polyurethanes incorporating sulfonyl groups have been synthesized through the polyaddition of methylenediphenyl 4,4'-diisocyanate (MDI) with 2,2'-thiodiethanol, followed by oxidation of the resulting thioether to a sulfone. nii.ac.jp While this illustrates the incorporation of sulfone groups, this compound can be directly employed in condensation polymerizations with diols to produce polyesters or with diamines to form polyamides, which can then be further functionalized to create polyurethane copolymers. The presence of the sulfone linkage enhances the thermal stability of the polyurethane backbone. Acyl chlorides, such as benzoyl chloride, are known to improve the shelf-life stability of polyurethane prepolymers by neutralizing basic impurities that can catalyze undesirable side reactions. nrochemistry.comwikipedia.orgresearchgate.netechemi.com This principle underscores the utility of the chlorocarbonyl groups in this compound for controlling polymerization reactions and ensuring the stability of the resulting materials.
The synthesis of waterborne polyurethane adhesives has been achieved using sulfonic acid derivatives as hydrophilic chain extenders, highlighting the role of sulfone-containing compounds in functional polymer design. researchgate.net
The rigid and thermally stable nature of the diphenyl sulfone unit makes this compound an ideal building block for designing complex macromolecular architectures with tailored properties. Its use in polycondensation reactions allows for the systematic construction of polymers with predictable structures and high performance.
Aromatic polyamides with exceptional thermal stability have been synthesized via low-temperature polycondensation of 4,4'-diaminobenzanilide (B1630359) with terephthaloyl chloride, a reaction analogous to those involving this compound. rsc.org The incorporation of the sulfone moiety through monomers like 4,4'-sulfonylbis(benzoyl chloride) leads to the formation of poly(sulfone-amide)s with high glass transition temperatures and excellent mechanical properties. researchgate.net
Furthermore, this versatile building block is utilized in the synthesis of other advanced polymers, including:
Poly(amide-imide)s: These polymers are prepared by the polycondensation of diimide-diacids with aromatic diamines. researchgate.netscispace.com The diimide-diacids can be synthesized from trimellitic anhydride (B1165640) and diamines, a process where a sulfonyl-containing diamine could be employed.
Poly(ether sulfone)s: Functionalized co-poly(arylene ether sulfone)s are synthesized through the nucleophilic displacement polycondensation of 4,4'-dichlorodiphenyl sulfone with various bisphenols. jk-sci.com This demonstrates the importance of the sulfone linkage in creating high-performance engineering thermoplastics.
The following table summarizes the types of polymers synthesized using sulfonyl-containing monomers and their key characteristics.
| Polymer Type | Monomers | Key Properties |
| Aromatic Polyamides | Diamines and Diacyl Chlorides (e.g., 4,4'-sulfonylbis(benzoyl chloride)) | High thermal stability, good mechanical strength |
| Poly(amide-imide)s | Diimide-diacids and Diamines | Excellent thermal and mechanical properties, good solubility in organic solvents |
| Poly(ether sulfone)s | Bisphenols and Dichlorodiphenyl Sulfone | High glass transition temperature, chemical resistance, transparency |
| Non-ionic Polyurethanes | Diisocyanates, Diols (with subsequent sulfone formation) | Enhanced thermal stability, potential for electrophoretic deposition |
Intermediate for Complex Heterocyclic Systems
The electrophilic nature of the chlorocarbonyl groups, combined with the directing effects of the sulfone bridge, makes this compound a valuable intermediate in the synthesis of a wide range of heterocyclic compounds. These heterocycles are often the core scaffolds of biologically active molecules and functional materials.
The reaction of this compound with various nucleophiles can lead to the formation of diverse heterocyclic systems.
Oxygen-Containing Heterocycles: The reaction with dinucleophiles such as diols or hydroxy-amines can lead to the formation of macrocyclic ethers or esters. More specifically, it can be used to synthesize 1,3,4-oxadiazoles. The cyclization of N,N'-diacylhydrazines, which can be formed from the reaction of this compound with a hydrazide, is a common method for synthesizing the 1,3,4-oxadiazole (B1194373) scaffold. niscpr.res.in
Nitrogen-Containing Heterocycles:
Pyrazoles: Substituted pyrazoles can be synthesized through the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. wikipedia.orggoogle.com While not a direct application, this compound could be used to synthesize a diketone precursor for this reaction.
Benzimidazoles: The synthesis of benzimidazole-sulfonyl derivatives is a significant area of research, with applications in medicinal chemistry. acs.orgresearchgate.net These are often prepared by reacting a benzimidazole (B57391) scaffold with a sulfonyl chloride, or by constructing the benzimidazole ring from a sulfonyl-containing precursor. nii.ac.jpacs.orgresearchgate.net
Azepines and Dihydropyrroles: Rhodium(II)-catalyzed cycloadditions of 1-sulfonyl-1,2,3-triazoles with 1,3-dienes provide a divergent route to these nitrogen-containing heterocycles. nih.gov
Sulfur-Containing Heterocycles:
Thiazoles: The Hantzsch thiazole (B1198619) synthesis, which involves the condensation of an α-haloketone with a thioamide, is a classic method for preparing thiazole rings. chemhelpasap.comresearchgate.netscribd.comorganic-chemistry.org this compound could be used to prepare a precursor for this reaction. Additionally, 1-sulfonyl-1,2,3-triazoles can react with thionoesters to form thiazoles. organic-chemistry.org
1,2,4-Thiadiazoles: These heterocycles can be synthesized from various precursors, including the reaction of amidoximes with electrophiles. enamine.net
The following table provides examples of heterocyclic rings synthesized using sulfonyl-containing precursors.
| Heterocyclic Ring | Synthetic Approach |
| 1,3,4-Oxadiazole | Cyclization of N,N'-diacylhydrazines |
| Pyrazole | Condensation of 1,3-dicarbonyls with hydrazines |
| Benzimidazole | Reaction of benzimidazoles with sulfonyl chlorides or cyclization of sulfonyl-containing precursors |
| Thiazole | Hantzsch synthesis; reaction of 1-sulfonyl-1,2,3-triazoles with thionoesters |
While direct applications of this compound in classic named reactions for heterocycle synthesis are not extensively documented, its derivatives and related sulfonyl compounds are employed in key transformations. The principles of these reactions can be extended to substrates derived from this compound.
Fischer Indole Synthesis: This reaction produces indoles from a phenylhydrazine (B124118) and a ketone or aldehyde under acidic conditions. jk-sci.comwikipedia.orgrsc.orgthermofisher.combyjus.com A ketone precursor could potentially be synthesized using this compound via a Friedel-Crafts acylation.
Bischler-Napieralski Reaction: This reaction is a method for synthesizing 3,4-dihydroisoquinolines through the cyclization of β-arylethylamides. nrochemistry.comwikipedia.orgjk-sci.comnih.govorganic-chemistry.org The amide precursor could be synthesized using this compound.
Pictet-Spengler Reaction: This reaction produces tetrahydroisoquinolines from the condensation of a β-arylethylamine with a carbonyl compound. google.comnih.govwikipedia.orgnih.gov Similar to the Bischler-Napieralski reaction, precursors for this transformation could be derived from this compound.
Hantzsch Thiazole Synthesis: As mentioned previously, this is a cornerstone for thiazole synthesis, and precursors can be derived from sulfonyl-containing starting materials. researchgate.netchemhelpasap.comresearchgate.netscribd.comorganic-chemistry.org
Reagent in Divergent Synthesis and Chemical Library Generation
The bifunctional nature of this compound makes it an attractive reagent for divergent synthesis, where a single starting material can be used to generate a variety of structurally distinct products by altering reaction conditions. researchgate.netnih.gov This is particularly valuable in the construction of chemical libraries for drug discovery and materials science.
The development of a divergent synthesis strategy for 5-sulfonyl-substituted uracil (B121893) derivatives highlights the utility of sulfone-containing building blocks in creating diverse heterocyclic libraries. acs.org Rhodium(II)-catalyzed cycloadditions of 1-sulfonyl-1,2,3-triazoles with 1,3-dienes also demonstrate a divergent approach to synthesizing different nitrogen heterocycles. nih.gov
Sulfonyl chlorides are key building blocks in combinatorial chemistry for the generation of sulfonamide libraries, which are known to exhibit a wide range of biological activities. niscpr.res.inenamine.netnih.govsigmaaldrich.comwikipedia.org The selective modification of (chlorosulfonyl)benzenesulfonyl fluorides at the sulfonyl chloride function under parallel synthesis conditions has been demonstrated for the creation of a covalent inhibitor library. nih.gov This approach allows for the rapid generation of a large number of compounds for high-throughput screening.
The use of this compound and related compounds in these strategies enables the efficient exploration of chemical space and the discovery of novel molecules with desired properties.
Enabling Access to Structurally Diverse Molecular Motifs
The reactivity of the acyl chloride group in this compound provides a direct pathway for the synthesis of a variety of sulfone-containing compounds. This functional handle readily participates in reactions with nucleophiles such as amines and alcohols to form stable amide and ester linkages, respectively. This reactivity is fundamental to its role in creating structurally diverse molecular motifs, which are of significant interest in medicinal chemistry and materials science.
The sulfone moiety itself is a key pharmacophore found in numerous therapeutic agents. Its presence can enhance the metabolic stability, solubility, and binding affinity of drug candidates. The incorporation of the this compound unit allows for the systematic exploration of structure-activity relationships by appending various substituents through the acyl chloride functionality.
| Nucleophile | Resulting Functional Group | Potential Application Area |
| Primary/Secondary Amine | Amide | Medicinal Chemistry, Polymer Synthesis |
| Alcohol/Phenol (B47542) | Ester | Materials Science, Prodrug Synthesis |
| Hydrazine | Hydrazide | Heterocyclic Synthesis |
This table illustrates the straightforward derivatization of this compound to access a range of molecular building blocks. The resulting amides, esters, and hydrazides can undergo further chemical transformations to yield more complex structures, including various heterocyclic systems.
Application in Postsynthetic Modification of Frameworks
The strategic use of this compound extends to the field of materials science, particularly in the postsynthetic modification (PSM) of porous materials. PSM is a powerful technique for introducing new functionalities into pre-existing frameworks, such as metal-organic frameworks (MOFs), without altering their underlying topology. Current time information in Bangalore, IN.
Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The ability to modify these materials after their initial synthesis opens up avenues for tailoring their properties for specific applications, such as gas storage, separation, and catalysis.
The acyl chloride functionality of this compound makes it an ideal candidate for the PSM of MOFs that contain reactive sites, such as free amino groups on the organic linkers. The reaction between the acyl chloride and the amine results in the formation of a stable amide bond, thereby covalently grafting the sulfone-containing moiety onto the framework's surface. This process can be carried out under mild conditions, often preserving the crystallinity and porosity of the parent MOF. Current time information in Bangalore, IN.
A vapor-phase grafting strategy has been reported for the postsynthetic modification of MOFs, which can involve the reaction between acyl chloride and amino groups. Current time information in Bangalore, IN. This method allows for the functionalization of the MOF while maintaining its structural integrity. Current time information in Bangalore, IN.
The introduction of the sulfone group via PSM can significantly alter the surface properties of the MOF, potentially enhancing its selectivity in adsorption processes or creating new active sites for catalysis. The versatility of this approach allows for the incorporation of a wide range of functionalities by first installing the this compound and then further modifying the appended sulfone group if desired.
| Porous Material | Reactive Site | Covalent Linkage | Resulting Functionality |
| Amino-functionalized MOF | -NH2 | Amide | Phenyl sulfone |
| Hydroxyl-functionalized Polymer | -OH | Ester | Phenyl sulfone |
This table summarizes the application of this compound in the functionalization of different types of porous materials. The ability to covalently attach this sulfone-containing building block provides a reliable method for tuning the chemical and physical properties of these advanced materials.
Derivatization and Analogue Development of 4 Chlorocarbonyl Phenyl Sulfone
Systematic Modification of the Chlorocarbonyl Functional Group
The chlorocarbonyl group, an acyl chloride, is a highly reactive electrophile, making it an excellent starting point for the synthesis of a multitude of carboxylic acid derivatives. Its reactivity stems from the presence of a good leaving group (the chloride ion) attached to the carbonyl carbon, which is readily susceptible to nucleophilic attack.
The reaction of 4-(chlorocarbonyl)phenyl sulfone with nucleophiles such as alcohols and amines provides straightforward access to a wide range of ester and amide analogues. nih.gov These reactions are typically high-yielding and can be performed under mild conditions.
The synthesis of esters is achieved by reacting this compound with a desired alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. The base serves to neutralize the hydrochloric acid byproduct. A general reaction scheme is as follows:
Reaction: this compound + R-OH → 4-(Alkoxycarbonyl)phenyl sulfone + HCl
Similarly, amide analogues are synthesized by treating the acyl chloride with a primary or secondary amine. nih.gov As with esterification, a base is often employed to scavenge the generated HCl. The general reaction is:
Reaction: this compound + R₁R₂NH → 4-(N,N-Disubstituted-aminocarbonyl)phenyl sulfone + HCl
The diversity of commercially available alcohols and amines allows for the creation of a vast library of ester and amide derivatives with varying steric and electronic properties.
Table 1: Examples of Ester and Amide Derivatives from this compound
| Nucleophile | Product Class | Example Product Name |
|---|---|---|
| Methanol | Ester | Methyl 4-(phenylsulfonyl)benzoate |
| Ethanol | Ester | Ethyl 4-(phenylsulfonyl)benzoate |
| Isopropanol | Ester | Isopropyl 4-(phenylsulfonyl)benzoate |
| Ammonia | Primary Amide | 4-(Phenylsulfonyl)benzamide |
| Diethylamine | Tertiary Amide | N,N-Diethyl-4-(phenylsulfonyl)benzamide |
Beyond esters and amides, the chlorocarbonyl group can be converted into other important functional groups, namely ketones and alcohols.
The synthesis of ketone derivatives from this compound can be accomplished through the reaction with organometallic reagents, such as organocuprates (Gilman reagents) or through Friedel-Crafts acylation. The use of less reactive organometallics like organocuprates is often preferred to prevent the common side reaction of addition to the newly formed ketone.
Reaction with Organocuprates: this compound + R₂CuLi → 4-(Acyl)phenyl sulfone + R-Cu + LiCl
The development of methods for ketone synthesis often focuses on the coupling of carboxylic acid derivatives with various nucleophiles. nih.gov
Reduction of the chlorocarbonyl group provides access to the corresponding alcohol derivative, 4-(hydroxymethyl)phenyl sulfone. This transformation can be achieved using a variety of reducing agents. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce the acyl chloride to the primary alcohol. Milder, more selective reducing agents can also be employed.
Reduction Reaction: this compound + [Reducing Agent] → 4-(Hydroxymethyl)phenyl sulfone
The resulting alcohol can then be used as a handle for further functionalization, for instance, through oxidation back to an aldehyde or conversion to an alkyl halide. youtube.com
Functionalization of the Aromatic Nucleus
The sulfonyl group (-SO₂R) is a powerful electron-withdrawing group. libretexts.org This has two major consequences for electrophilic aromatic substitution on the phenyl ring of this compound:
Deactivation of the Ring: The electron-withdrawing nature of the sulfonyl group reduces the electron density of the aromatic ring, making it less reactive towards electrophiles compared to benzene (B151609). libretexts.org The chlorocarbonyl group is also deactivating. libretexts.org
Meta-Directing Influence: Both the sulfonyl and chlorocarbonyl groups direct incoming electrophiles to the meta position. libretexts.org This is because the carbocation intermediates formed by ortho and para attack are significantly destabilized by the adjacent electron-withdrawing groups. The meta-intermediate is the least destabilized and therefore favored.
Therefore, electrophilic substitution reactions such as nitration, halogenation, or sulfonation on this compound are expected to be sluggish and yield predominantly the meta-substituted product. libretexts.org Conversely, for nucleophilic aromatic substitution, the strong electron-withdrawing properties of the sulfone group can activate the ring towards attack by nucleophiles, particularly at the ortho and para positions. nih.gov
Table 2: Predicted Outcome of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4-(Chlorocarbonyl)-3-nitrophenyl sulfone |
| Bromination | Br₂, FeBr₃ | 3-Bromo-4-(chlorocarbonyl)phenyl sulfone |
The synthesis and study of isomeric structures of this compound, such as the ortho and meta isomers, are crucial for understanding structure-property relationships. The synthesis of these isomers typically requires starting from the corresponding isomeric raw materials. For example, the synthesis of 2-(chlorocarbonyl)phenyl sulfone or 3-(chlorocarbonyl)phenyl sulfone would likely begin with 2-chlorobenzenesulfonic acid or 3-chlorobenzenesulfonic acid, respectively. google.com
Design and Synthesis of Phenyl Sulfone Analogues with Varied Substitution Patterns
A broader approach to analogue development involves modifying the phenyl sulfone moiety itself. This can include introducing various substituents onto the phenyl ring that is part of the sulfone group or replacing the phenyl group entirely. The sulfonyl group can serve as a versatile handle for further functionalization. nih.gov
The synthesis of substituted diphenyl sulfones, for example, can be achieved through the reaction of a substituted benzenesulfonyl chloride with an appropriate aromatic compound via Friedel-Crafts reaction, or through the reaction of a substituted aryl halide with a thiophenoxide followed by oxidation. The synthesis of dichlorodiphenyl sulfone often results in a mixture of isomers, including the desired 4,4'-isomer along with 2,4'- and 3,4'-isomers, highlighting the challenges in controlling regioselectivity. google.com
By systematically varying the substitution pattern on the phenyl sulfone ring, it is possible to fine-tune the electronic and steric properties of the entire molecule. For instance, introducing electron-donating groups (e.g., -OCH₃, -CH₃) would be expected to increase the electron density of that ring, while introducing additional electron-withdrawing groups (e.g., -NO₂, -CF₃) would decrease it. These modifications can have a profound impact on the molecule's reactivity, conformation, and potential biological activity. The development of novel synthetic methods allows for the creation of diverse libraries of substituted cyclohexenes from phenyl sulfone precursors through multiple nucleophilic additions. nih.gov
Computational and Theoretical Insights into 4 Chlorocarbonyl Phenyl Sulfone Chemistry
Quantum Chemical Calculations on Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the geometry and electronic landscape of molecules.
The three-dimensional structure of 4-(chlorocarbonyl)phenyl sulfone is dictated by the rotational barriers around the sulfur-carbon and carbon-carbonyl bonds. Conformational analysis of related diaryl sulfones through computational methods has revealed preferences for specific spatial arrangements of the aromatic rings. nih.gov For instance, studies on similar sulfones indicate a preference for an antiperiplanar alignment of the two aromatic substituents. nih.gov In the case of this compound, this would translate to a conformation where the chlorocarbonyl-substituted phenyl ring and the other phenyl ring are oriented away from each other.
Geometrical optimization using DFT would provide precise bond lengths and angles. Based on studies of analogous molecules, key geometrical parameters can be estimated. For example, the C-S-C bond angle in diaryl sulfones is typically around 104-105°, and the S=O bond lengths are in the range of 1.43-1.45 Å. The geometry of the chlorocarbonyl group is expected to be planar, with the C=O bond length around 1.19 Å and the C-Cl bond length around 1.79 Å.
Table 1: Representative Calculated Geometrical Parameters of Aromatic Sulfones and Acyl Chlorides from Computational Studies.
| Parameter | Molecule Type | Typical Calculated Value |
| C-S-C Bond Angle | Diaryl Sulfone | 104.5° |
| S=O Bond Length | Diaryl Sulfone | 1.44 Å |
| C-S Bond Length | Diaryl Sulfone | 1.77 Å |
| C=O Bond Length | Aromatic Acyl Chloride | 1.19 Å |
| C-Cl Bond Length | Aromatic Acyl Chloride | 1.79 Å |
| O=C-Cl Bond Angle | Aromatic Acyl Chloride | 120.5° |
Note: The data in this table is representative and compiled from computational studies on analogous compounds, not this compound itself.
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and distribution of these orbitals indicate the molecule's nucleophilic and electrophilic sites.
For this compound, the HOMO is expected to be localized primarily on the phenyl rings, which are the most electron-rich parts of the molecule. The LUMO, on the other hand, would likely be centered on the electron-deficient carbonyl carbon of the chlorocarbonyl group, and to a lesser extent, on the sulfonyl group. This distribution makes the carbonyl carbon the primary site for nucleophilic attack. libretexts.org
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical reactivity. A smaller gap generally implies higher reactivity. researchgate.net Computational studies on similar aromatic sulfonyl compounds and acyl chlorides allow for an estimation of these energy levels. For instance, in a related compound, p-Iodobenzene sulfonyl chloride, the LUMO is shown to have significant contribution from the sulfonyl group, indicating its electrophilic nature. researchgate.net
Table 2: Representative Frontier Molecular Orbital Energies from Computational Studies on Related Aromatic Compounds.
| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Substituted Benzoyl Chloride | -7.5 to -8.5 | -1.5 to -2.5 | 5.0 to 7.0 |
| Diaryl Sulfone | -7.0 to -8.0 | -1.0 to -2.0 | 5.0 to 6.0 |
| Fluorinated Sulfonamides | -8.0 to -9.0 | -2.0 to -3.0 | 5.0 to 6.0 |
Note: These values are illustrative and derived from computational studies on a range of analogous compounds. The exact values for this compound would require specific calculations.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling provides a virtual laboratory to study reaction mechanisms at a molecular level, offering insights into transient species and energetic barriers that are often difficult to probe experimentally.
The reactions of this compound are expected to occur at either the chlorocarbonyl group or the sulfonyl group.
Reactions at the Chlorocarbonyl Group: Nucleophilic acyl substitution at the chlorocarbonyl group is a primary reaction pathway. libretexts.orglibretexts.org Computational modeling of the reaction of benzoyl chloride derivatives with nucleophiles shows that the reaction proceeds through a two-step addition-elimination mechanism. rsc.org The nucleophile first adds to the carbonyl carbon to form a tetrahedral intermediate, which is a local energy minimum on the potential energy surface. This is followed by the elimination of the chloride ion to regenerate the carbonyl group, which involves surmounting a second transition state. The addition step is typically the rate-determining step. libretexts.org
Reactions at the Sulfonyl Group: Reactions at the sulfonyl group, such as nucleophilic substitution, are also possible. Computational studies on the solvolysis of arenesulfonyl chlorides suggest a bimolecular nucleophilic substitution (SN2) mechanism. researchgate.net In this mechanism, the nucleophile attacks the sulfur atom, and the chloride ion departs in a concerted fashion, passing through a single transition state.
Solvents can significantly influence reaction rates and mechanisms. acs.org Computational models can incorporate solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. For reactions involving charged species, such as the tetrahedral intermediate in nucleophilic acyl substitution, polar solvents can provide stabilization, thereby lowering the activation energy. nih.gov
Computational studies on the solvolysis of arenesulfonyl chlorides have shown that the solvent can play a direct role in the reaction mechanism, with solvent molecules participating in the transition state. researchgate.net Similarly, for reactions at the chlorocarbonyl group, explicit solvent models can reveal specific hydrogen bonding interactions that facilitate the reaction.
Catalysis can also be modeled computationally. For instance, the role of a Lewis acid catalyst in activating the carbonyl group for nucleophilic attack can be investigated by calculating the structure and electronic properties of the catalyst-substrate complex.
Structure-Reactivity Relationships from Computational Data
Computational data can be used to establish quantitative structure-reactivity relationships (QSRRs), which correlate molecular structure with chemical reactivity. chemrxiv.org For a series of substituted phenyl sulfones or benzoyl chlorides, computational descriptors can be calculated and correlated with experimentally determined reaction rates.
For example, the reactivity of the chlorocarbonyl group in substituted benzoyl chlorides is influenced by the electronic nature of the substituents on the aromatic ring. rsc.org Electron-withdrawing groups are expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This can be quantified computationally by examining the calculated partial charge on the carbonyl carbon or the energy of the LUMO. A more positive partial charge or a lower LUMO energy would correlate with a higher reaction rate.
Similarly, for reactions at the sulfonyl group, the electronic effects of substituents on the phenyl ring would modulate the electrophilicity of the sulfur atom. Computational studies have shown that electron-donating substituents can increase the rate of solvolysis of arenesulfonyl chlorides, which is consistent with the development of a positive charge on the sulfur atom in the transition state. researchgate.net
By systematically varying the substituents on the phenyl rings of this compound in a computational model, one could predict how these modifications would influence the reactivity at both the chlorocarbonyl and sulfonyl centers, guiding the rational design of new derivatives with tailored properties.
Future Prospects and Emerging Research Areas
Catalytic Strategies for Efficient Transformations
The transformation of the sulfonyl and chlorocarbonyl groups in 4-(Chlorocarbonyl)phenyl sulfone is a key area of research. Traditional methods for reactions involving sulfonyl chlorides, such as Friedel-Crafts-type reactions, often require harsh conditions and stoichiometric amounts of Lewis acids, leading to significant waste. nih.gov Modern catalytic strategies are being explored to overcome these limitations.
Future research is directed towards the development of novel catalytic systems that can activate the C-S bond of the sulfone or the C-Cl bond of the chlorocarbonyl group under milder conditions. This includes the use of transition-metal catalysts for cross-coupling reactions. While Friedel-Crafts reactions are a classic method for forming aryl sulfones, they suffer from drawbacks like harsh conditions and low regioselectivity. nih.gov The development of more selective and efficient catalytic sulfonation and acylation reactions is a significant goal.
Table 1: Emerging Catalytic Strategies for Sulfonyl and Chlorocarbonyl Group Transformations
| Catalytic Approach | Target Functional Group | Potential Advantages | Research Focus |
| Transition-Metal Catalysis | Sulfonyl & Chlorocarbonyl | Milder reaction conditions, higher selectivity, broader substrate scope. | Development of novel ligands and catalyst systems for cross-coupling reactions. |
| Organocatalysis | Chlorocarbonyl | Avoidance of metal contamination, environmentally benign. | Design of efficient organocatalysts for acylation reactions. |
| Photocatalysis | Sulfonyl | Use of visible light as a renewable energy source. | Exploring photoredox catalysis for C-S bond functionalization. |
| Biocatalysis | Chlorocarbonyl | High selectivity and operation under mild, aqueous conditions. | Engineering enzymes for the selective transformation of the chlorocarbonyl group. |
Sustainable Synthesis Approaches
The principles of green chemistry are increasingly being applied to the synthesis of and with this compound. ijpdd.orgmdpi.comijpdd.org A major focus is on developing more sustainable routes to sulfones in general, which can be applied to the synthesis of this specific compound. nih.govnih.govresearchgate.net One of the most common methods for synthesizing sulfones is the oxidation of sulfides. nih.gov Research in this area is geared towards using greener oxidants, such as hydrogen peroxide, and developing catalyst-free or metal-free oxidation processes. nih.gov
Another key aspect is the reduction of hazardous waste. Traditional syntheses involving sulfonyl chlorides often generate significant acidic waste. nih.gov Sustainable approaches aim to replace stoichiometric reagents with catalytic alternatives and utilize more environmentally benign solvents. nih.gov The ultimate goal is to develop synthetic pathways that are not only efficient but also have a minimal environmental footprint.
Table 2: Comparison of Traditional and Sustainable Synthesis Methods for Sulfones
| Feature | Traditional Methods (e.g., Friedel-Crafts) | Sustainable Approaches |
| Reagents | Stoichiometric Lewis acids, harsh chemicals | Catalytic systems, greener oxidants (e.g., H₂O₂) |
| Solvents | Often hazardous/problematic solvents | Benign solvents (e.g., water) or solvent-free conditions |
| Byproducts | Significant amounts of inorganic salts and acidic waste | Minimal waste, recyclable catalysts |
| Energy Input | Often requires high temperatures | Milder reaction conditions, use of alternative energy sources (e.g., light) |
Integration with Flow Chemistry Methodologies
Flow chemistry, or continuous-flow synthesis, offers significant advantages for handling reactive compounds like this compound. nih.govillinois.edubohrium.comnih.gov The high surface-area-to-volume ratio in microreactors allows for excellent heat and mass transfer, enabling better control over reaction parameters and improving safety, especially for highly exothermic reactions. illinois.edunih.gov
The integration of flow chemistry can lead to more efficient and scalable syntheses. nih.gov Reactions that are difficult or hazardous to perform in traditional batch reactors can often be carried out safely and efficiently in a continuous-flow setup. nih.gov This is particularly relevant for reactions involving the highly reactive chlorocarbonyl group. Furthermore, flow chemistry facilitates the in-situ generation and immediate use of unstable intermediates, which can streamline multi-step syntheses. nih.gov The ability to easily automate and optimize reactions in flow systems also contributes to faster process development. illinois.edu
Table 3: Advantages of Flow Chemistry for Transformations of this compound
| Advantage | Description | Relevance to this compound |
| Enhanced Safety | Superior temperature control minimizes risks of thermal runaways. | Important for exothermic reactions involving the reactive chlorocarbonyl group. |
| Improved Control | Precise control over stoichiometry, residence time, and temperature. | Leads to higher yields and selectivities in transformations. |
| Scalability | Scaling up is achieved by running the process for a longer time, not by using larger reactors. | Facilitates seamless transition from laboratory-scale synthesis to industrial production. |
| Access to Novel Reaction Conditions | Allows for operation at high pressures and temperatures. illinois.edunih.gov | Can enable new transformations that are not feasible in batch reactors. |
Potential in Advanced Functional Materials
The bifunctional nature of this compound makes it an attractive monomer for the synthesis of high-performance polymers. researchgate.net The sulfone group imparts desirable properties such as high thermal stability, mechanical strength, and chemical resistance to the polymer backbone. nih.govresearchgate.net The chlorocarbonyl group provides a reactive handle for polymerization reactions, typically through polycondensation with suitable co-monomers.
Polymers derived from sulfone-containing monomers, such as poly(ether sulfone)s (PES) and polyphenylene sulfones (PPSU), are used in a variety of demanding applications. nih.govnih.gov Research is ongoing to synthesize novel polymers based on this compound with tailored properties for specific applications. This includes the development of materials for membranes in fuel cells, advanced composites for the aerospace industry, and specialty engineering plastics. nih.govnims.go.jp The introduction of functional groups through the derivatization of the sulfone or aromatic rings can further enhance the properties of these materials, leading to advanced functional materials with unique optical, electronic, or separation capabilities. researchgate.netgust.edu.kwwiley-vch.denanogune.eupusan.ac.krwiley.comrsc.org For instance, the functionalization of graphene oxide with a derivative of 4-(chlorocarbonyl)phenyl has been shown to improve thermal stability. researchgate.net
Table 4: Potential Applications of Polymers Derived from this compound
| Application Area | Desired Polymer Properties | Research Direction |
| Membranes | High ion conductivity, dimensional stability, chemical resistance. nih.govnims.go.jp | Synthesis of sulfonated poly(ether sulfone)s for fuel cells and water treatment. |
| Aerospace & Automotive | High thermal stability, mechanical strength, lightweight. | Development of high-performance composites and engineering plastics. |
| Electronics | Dielectric properties, thermal management. | Creation of specialty polymers for electronic packaging and insulation. |
| Coatings & Adhesives | Low surface energy, high adhesion, durability. rsc.org | Synthesis of fluorinated or otherwise modified polysulfones. |
Q & A
Q. What role does this compound play in actinide extraction processes?
- Methodological Answer : As a hydrolytically stable diluent, it facilitates grouped actinide extraction (GANEX) in nuclear reprocessing. Optimization studies with CyMe4-BTBP/TBP extractants show minimal radiolytic degradation (<5% over 500 kGy dose), validated via ICP-MS and solvent extraction tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
